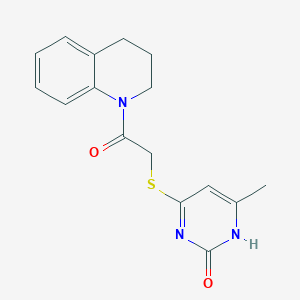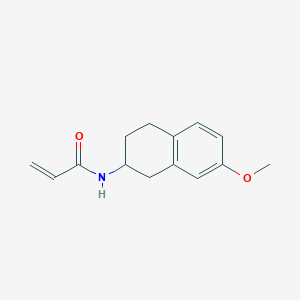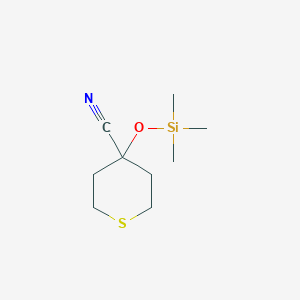![molecular formula C18H17ClFNO4 B2939814 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351835-92-1](/img/structure/B2939814.png)
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that belongs to the class of benzylamines. It is commonly referred to as CFM-2OEA and has been the subject of various scientific studies due to its potential applications in the field of medicine.
作用机制
The mechanism of action of CFM-2OEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CFM-2OEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFM-2OEA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2OEA has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, CFM-2OEA has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
CFM-2OEA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It has also been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research. However, there are also some limitations to using CFM-2OEA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, CFM-2OEA has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.
未来方向
There are several future directions for research on CFM-2OEA. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Another direction is to study its effects in vivo, which could provide more information on its safety and efficacy as a potential drug candidate. Additionally, CFM-2OEA could be tested in combination with other drugs to determine its potential synergistic effects. Finally, CFM-2OEA could be modified to improve its potency and selectivity, which could lead to the development of more effective drugs.
合成方法
CFM-2OEA can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This is then reacted with 3-chloro-4-fluorobenzylamine to form 2-(3-chloro-4-fluorobenzylamino)-2-oxoethyl (3-methoxyphenyl)acetate, which is the precursor to CFM-2OEA. The final step involves the reaction of the precursor with sodium hydroxide to form CFM-2OEA.
科学研究应用
CFM-2OEA has been the subject of various scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. CFM-2OEA has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and infectious diseases.
属性
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-14-4-2-3-12(7-14)9-18(23)25-11-17(22)21-10-13-5-6-16(20)15(19)8-13/h2-8H,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZORQAJNTYBYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

